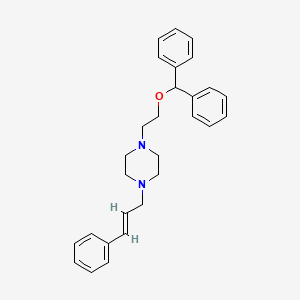
GBR-12783
描述
GBR-12783 是一种选择性多巴胺再摄取抑制剂 。 其化学结构包含一个哌嗪环,并带有两个芳香取代基:一个二苯甲氧基乙基基团和一个苯基丙烯基基团。 this compound 的 IUPAC 名称为:1-[2-(二苯甲氧基)乙基]-4-[(2E)-3-苯基丙-2-烯-1-基]哌嗪。
科学研究应用
GBR-12783 因其对多巴胺再摄取的影响而被广泛研究。 其应用包括:
神经科学研究: 研究多巴胺转运蛋白及其在神经传递中的作用。
行为研究: 评估其对运动活动、记忆和认知的影响。
药物开发: 与多巴胺失调相关的疾病的潜在治疗应用。
作用机制
GBR-12783 通过结合多巴胺转运蛋白选择性地抑制多巴胺再摄取。 这会导致细胞外多巴胺水平升高,从而影响情绪、动机和奖励通路。 该化合物的机制涉及与多巴胺转运蛋白和下游信号通路相互作用。
生化分析
Biochemical Properties
1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the binding of lectins to HIV-1 glycoproteins . This interaction is crucial as it potentially inhibits HIV-1-induced syncytium formation and viral infectivity without cytotoxicity . The compound’s ability to reduce Con A binding to gp120 of HIV-1 highlights its potential in antiviral research .
Cellular Effects
1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with HIV-1 glycoproteins can lead to reduced viral infectivity, thereby impacting the overall cellular response to viral infections . Additionally, the compound’s effects on lectin binding suggest its potential role in altering cell surface interactions and signaling pathways .
Molecular Mechanism
The molecular mechanism of 1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine involves several binding interactions with biomolecules. It inhibits enzyme activity by binding to specific sites on the enzymes, thereby preventing their normal function. This inhibition can lead to changes in gene expression and cellular metabolism. For instance, its ability to reduce Con A binding to gp120 of HIV-1 suggests that it interferes with the normal binding interactions required for viral infectivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged observation of its effects on cells and tissues . Its degradation over time can lead to a reduction in its efficacy, necessitating careful consideration of experimental conditions .
Dosage Effects in Animal Models
The effects of 1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting viral infectivity without causing cytotoxicity . At higher doses, it may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects observed in these studies provide valuable insights into the compound’s safety and efficacy profiles .
Metabolic Pathways
1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall biochemical environment within cells . Understanding these pathways is crucial for determining the compound’s potential therapeutic applications and predicting its behavior in biological systems .
Transport and Distribution
The transport and distribution of 1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its overall efficacy and potential side effects .
Subcellular Localization
1-(2-(Diphenylmethoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it determines the sites of its interactions with biomolecules and its overall impact on cellular processes .
准备方法
合成路线: GBR-12783 可以通过多种路线合成。 一种常见的方法是将 1-(2-羟乙基)哌嗪与 2-(二苯甲氧基)乙醛缩合,然后还原得到的亚胺。 反应条件通常包括在合适的溶剂(例如乙醇或甲醇)中,使用还原剂(例如硼氢化钠)将反应物回流。
工业生产: this compound 的工业规模生产方法尚未广泛记录。 上述合成路线可以经过适当的修改,用于大规模生产。
化学反应分析
GBR-12783 会发生几种类型的反应:
氧化: 它可以被氧化形成相应的酮或其他氧化产物。
还原: 酮基的还原可以产生仲胺或叔胺。
取代: this compound 可能在哌嗪氮或其他官能团上发生亲核取代反应。
常用试剂和条件取决于具体的反应。 例如,氧化可能涉及过氧化氢等温和氧化剂,而还原可能使用金属氢化物(例如氢化锂铝)。 主要产物包括具有修饰取代基的衍生物。
相似化合物的比较
GBR-12783 与其他多巴胺再摄取抑制剂具有相似性,例如 Vanoxerine、GBR-12935、GBR-13069 和 GBR-13098。 其独特的结构特征使其与这些化合物区别开来。
属性
IUPAC Name |
1-(2-benzhydryloxyethyl)-4-(3-phenylprop-2-enyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-17,28H,18-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBDGHFDKJITGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043741 | |
| Record name | GBR 12783 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67469-57-2 | |
| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenyl-2-propen-1-yl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67469-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GBR 12783 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Z)-furan-2-ylmethylideneamino]-N-methylmethanamine](/img/structure/B1232587.png)
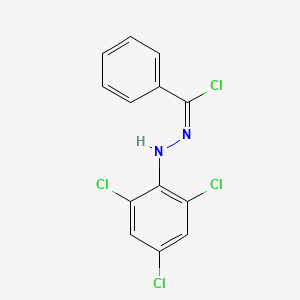
![ethyl 2-[[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]sulfanyl]acetate](/img/structure/B1232592.png)
![[1-(4,5-Diphenyl-2-thienyl)ethylideneamino]thiourea](/img/structure/B1232593.png)
![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[(E)-2-[5-(4,5-dihydro-1H-imidazol-2-yl)-1-benzofuran-2-yl]ethenyl]-1H-indol-3-amine;chloride](/img/structure/B1232594.png)
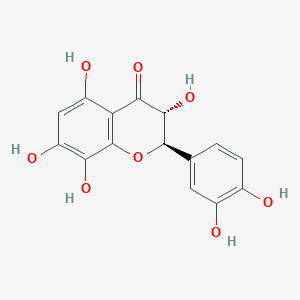
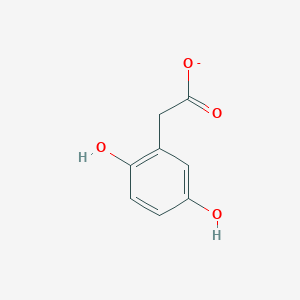

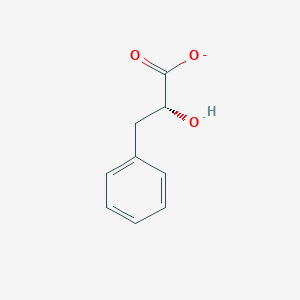
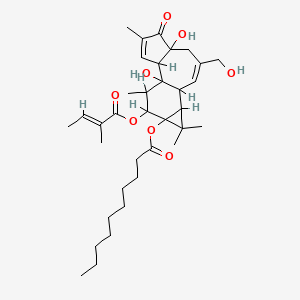
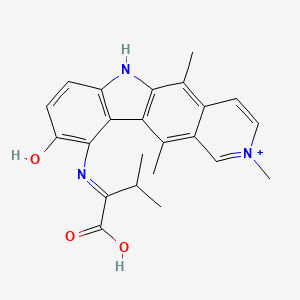
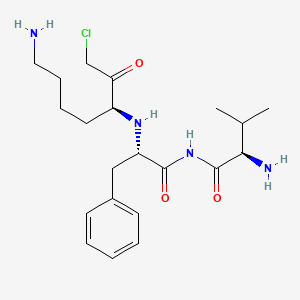
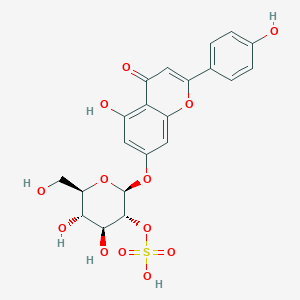
![3-ethyl-2-[7-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]-1,3-benzoxazol-3-ium](/img/structure/B1232611.png)
